molecular formula C18H19NO B11853635 N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide CAS No. 61957-52-6

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Katalognummer: B11853635
CAS-Nummer: 61957-52-6
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: WIBPMSBPSBWYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an indene ring system fused with a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically involves the reaction of 2-ethyl-2,3-dihydro-1H-inden-1-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is unique due to its specific combination of the indene ring and benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61957-52-6

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

InChI

InChI=1S/C18H19NO/c1-2-13-12-15-10-6-7-11-16(15)17(13)19-18(20)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,19,20)

InChI-Schlüssel

WIBPMSBPSBWYLV-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.